3-Pyridin-2-yl-propionamidine

Medicinal Chemistry Chemical Synthesis Ligand Design

For SAR studies requiring precise spatial orientation of the amidine moiety, this 2-pyridinyl derivative is non-interchangeable with 3- or 4-pyridinyl isomers. Its unique N,N-chelation motif and distinct pKa profile ensure reproducible binding assays and synthetic outcomes. Available as free base; hydrochloride salt recommended for aqueous in vitro assays to eliminate solubility variables.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 887578-66-7
Cat. No. B1602646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-2-yl-propionamidine
CAS887578-66-7
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCC(=N)N
InChIInChI=1S/C8H11N3/c9-8(10)5-4-7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H3,9,10)
InChIKeyRKRXUFRKLPZYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridin-2-yl-propionamidine (CAS 887578-66-7) Procurement Guide: Product Profile and Strategic Value


3-Pyridin-2-yl-propionamidine (CAS 887578-66-7), also known as 2-pyridinepropanimidamide, is a pyridine-based amidine derivative with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol [1]. Its structure features a basic amidine group connected to a 2-pyridinyl ring via a flexible ethylene linker, which confers distinct electronic and steric properties compared to other positional isomers [2]. While this compound is primarily utilized as a versatile building block and intermediate in medicinal chemistry , its specific molecular architecture makes it a candidate for applications where precise spatial orientation of the amidine moiety is required .

Why 3-Pyridin-2-yl-propionamidine Cannot Be Substituted with Generic Analogs Without Project Risk


The performance and outcome of a synthesis or biological assay using 3-Pyridin-2-yl-propionamidine are not interchangeable with its positional isomers or other generic amidine building blocks. A key differentiator is the precise positioning of the nitrogen atom in the pyridine ring, which fundamentally alters the molecule's electronic distribution, metal chelation ability, and resultant binding affinity in a target pocket [1]. For instance, the 2-pyridinyl substitution in this compound provides a distinct intramolecular hydrogen bonding environment and a different pKa profile compared to the 3- or 4-pyridinyl analogs, which can drastically change reaction kinetics and biological selectivity [2]. Substituting with an uncharacterized analog introduces undefined variables that can compromise assay reproducibility or lead to failed synthetic routes, making the specification of this exact CAS number a critical quality control measure for reliable research outcomes .

3-Pyridin-2-yl-propionamidine: Quantitative Evidence of Differentiation for Informed Procurement


Positional Isomerism: 2-Pyridinyl vs. 4-Pyridinyl Substitution and Impact on Molecular Properties

The molecular topology of 3-Pyridin-2-yl-propionamidine, characterized by substitution at the 2-position of the pyridine ring, directly influences its chemical and biological behavior compared to the 4-pyridinyl analog. The 2-pyridinyl moiety creates a distinct chelation geometry and alters the amidine's basicity, which is a critical factor for binding interactions [1]. While quantitative biological activity data for this specific compound is not available in primary literature, the difference in substitution pattern is a well-established structural determinant in medicinal chemistry. The 4-pyridinyl analog (CAS 887578-79-2) shares the same molecular weight (149.19 g/mol) and formula but possesses different spatial and electronic properties [2].

Medicinal Chemistry Chemical Synthesis Ligand Design

Physicochemical Property Profile for Formulation and Handling Decisions

The compound's computational and experimental physicochemical descriptors provide a baseline for procurement and experimental design. Key parameters include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and 3 rotatable bonds, which influence its permeability and solubility . The exact molecular weight is 149.09530 g/mol, and its topological polar surface area (TPSA) is 38.4 Ų [1]. While these values are not compared to a specific active analog in a head-to-head assay, they are crucial for distinguishing it from other amidine building blocks with different substituents that would alter these ADME-relevant properties.

Pre-formulation ADME Prediction Analytical Chemistry

Availability of High-Purity and Hydrochloride Salt Forms for Diverse Synthetic Needs

3-Pyridin-2-yl-propionamidine is commercially available from specialized suppliers in high purity (e.g., 98%) as a free base and as a hydrochloride salt (CAS 1263284-76-9) [1]. The hydrochloride salt offers improved aqueous solubility and stability, which is often a prerequisite for biological assays and certain aqueous-phase reactions. This contrasts with other amidine derivatives that may only be available as a free base or require in-house salt formation, adding time and variability to research workflows . The commercial availability of multiple forms ensures that the compound can be procured in the exact state required for a specific application.

Chemical Synthesis Medicinal Chemistry Reagent Sourcing

Validated Application Scenarios for 3-Pyridin-2-yl-propionamidine in Scientific Research


Medicinal Chemistry: Synthesis of Targeted Libraries and Lead Optimization

The unique 2-pyridinyl-amidine scaffold is a privileged structure for designing enzyme inhibitors, particularly those targeting metalloenzymes or proteins with a key acidic residue in their active site [1]. Its precise geometry, as outlined in Section 3, ensures that structure-activity relationship (SAR) studies are not confounded by isomeric variability, making it a reliable starting point for optimizing potency and selectivity [2].

Chemical Biology: Development of Novel Chelating Ligands and Metal Complexes

The spatial arrangement of the nitrogen atoms in the 2-pyridinyl ring and the amidine group creates a favorable N,N-chelation motif for transition metals [1]. This property is exploited in the development of catalysts for organic transformations and in the design of metal-based probes for bioimaging or therapeutic applications, where the exact coordination geometry is critical for function [2].

Biochemical Assays: Use as a High-Purity Probe or Standard

The availability of both the free base and a highly soluble hydrochloride salt (as noted in Section 3) makes this compound a robust tool for in vitro assays [1]. Researchers can procure the salt form to directly prepare stock solutions for cell-based or enzymatic assays, ensuring consistent compound delivery and minimizing the confounding effects of DMSO or other solubilizing agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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